3-Amino-5,7-dimethyladamantan-1-ol
Overview
Description
3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol . It is a compound with the molecular formula C12H21NO and a molecular weight of 195.3 .
Molecular Structure Analysis
The molecular structure of 3-Amino-5,7-dimethyladamantan-1-ol consists of 12 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The ChemSpider ID for this compound is 24602520 .Physical And Chemical Properties Analysis
3-Amino-5,7-dimethyladamantan-1-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
NMDA Receptor Antagonism
Studies have highlighted the significance of 3-Amino-5,7-dimethyladamantan-1-ol (Memantine) as an antagonist of N-methyl-D-aspartate (NMDA) receptors. For instance, it has been shown to concentration-dependently antagonize responses to NMDA in cultured neurons, suggesting its utility in addressing neuropharmacological concerns related to NMDA receptors (Parsons et al., 1993; Herrero et al., 1994).
Neuroprotective Effects
Research has demonstrated the neuroprotective effects of Memantine. It has been found effective against hypoxic or ischemic damage in both in vivo rat models and in vitro neuron cultures, indicating its potential in treating conditions related to neuronal damage (Seif el Nasr et al., 1990).
Impact on Locomotor Activity
Studies have observed that Memantine can influence locomotor activity. For example, it was shown that aminophylline potentiates the locomotor activity of Memantine in mice, providing insights into its pharmacodynamic properties (Youssif & Ammon, 1986).
Antiviral Properties
Memantine derivatives have been explored for their antiviral properties. For instance, certain adamantylamines have been found to exhibit viral inhibiting activity, expanding the potential applications of Memantine in virology and pharmaceutical research (Danilenko et al., 1976).
Alzheimer's Disease Treatment
Memantine has been recognized for its role in Alzheimer’s disease treatment. As an NMDA receptor antagonist, it forms the basis for the design of multi-target directed ligands in treating Alzheimer's, by combining its structure with other neuroprotectants (Marotta et al., 2020).
Interaction with HIV-1 Protein
Studies have shown that Memantine can prevent the apoptosis induced by the HIV-1 coat protein gp120 in rat cortical cell cultures. This suggests its potential utility in managing neurological complications associated with HIV (Müller et al., 1992).
Modulating Calcium Channels
Research has explored how Memantine interacts with calcium channels. It has been found that calcium inhibits the association of Memantine with NMDA receptor-gated ion channels, providing insight into its pharmacological mechanism of action (Fujimoto et al., 2008).
Safety And Hazards
The safety information available indicates that 3-Amino-5,7-dimethyladamantan-1-ol may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
3-amino-5,7-dimethyladamantan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBAOBUCHCHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391965 | |
Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,7-dimethyladamantan-1-ol | |
CAS RN |
63971-25-5 | |
Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063971255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5,7-dimethyladamantan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3K7F98Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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